molecular formula C9H9FO B12355860 2beta-(4-Fluorophenyl)-3alpha-methyloxirane

2beta-(4-Fluorophenyl)-3alpha-methyloxirane

Katalognummer: B12355860
Molekulargewicht: 152.16 g/mol
InChI-Schlüssel: CAZZJCNYSROITF-IMTBSYHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans: is a chiral epoxide compound characterized by the presence of a fluorophenyl group and a methyl group attached to an oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans typically involves the epoxidation of a suitable precursor. One common method is the reaction of a fluorophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions: rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation of the epoxide can yield corresponding ketones or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: β-substituted alcohols or amines.

    Reduction: Corresponding diols.

    Oxidation: Ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s epoxide ring can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane: Similar structure but with a chlorine atom instead of fluorine.

    (2R,3R)-2-(4-bromophenyl)-3-methyloxirane: Similar structure but with a bromine atom instead of fluorine.

    (2R,3R)-2-(4-methylphenyl)-3-methyloxirane: Similar structure but with a methyl group instead of fluorine.

Uniqueness: rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Eigenschaften

Molekularformel

C9H9FO

Molekulargewicht

152.16 g/mol

IUPAC-Name

(2S,3S)-2-(4-fluorophenyl)-3-methyloxirane

InChI

InChI=1S/C9H9FO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9+/m0/s1

InChI-Schlüssel

CAZZJCNYSROITF-IMTBSYHQSA-N

Isomerische SMILES

C[C@H]1[C@@H](O1)C2=CC=C(C=C2)F

Kanonische SMILES

CC1C(O1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.